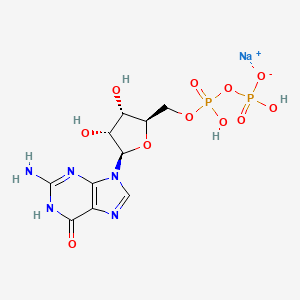![molecular formula C7H5N3O3 B11927062 6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11927062.png)
6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is an organic compound with the molecular formula C7H5N3O3. This compound is part of the benzotriazole family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a benzotriazole ring substituted with a hydroxy group at the 6th position and a carboxylic acid group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid typically involves the reaction of appropriate benzotriazole derivatives with suitable reagents. One common method involves the use of copper-catalyzed reactions. For example, the reaction catalyzed by CuCl (5 mol%) and 5 mol% of TMEDA in DMSO at 120°C can yield the desired product in good yields .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxy and carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various acid chlorides or anhydrides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid group can yield alcohols.
Scientific Research Applications
6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid has several applications in scientific research:
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid involves its interaction with various molecular targets. For example, it can act as a ligand, binding to metal ions and forming coordination complexes. This interaction can influence the activity of enzymes and other proteins, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Hydroxybenzotriazole (HOBt): An organic compound that is a derivative of benzotriazole, used to suppress racemization in peptide synthesis.
Benzotriazole-5-carboxylic acid: Used as a bifunctional ligand in coordination chemistry.
Uniqueness
6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy and carboxylic acid groups allows for versatile chemical modifications and interactions with various molecular targets.
Properties
Molecular Formula |
C7H5N3O3 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
6-hydroxy-2H-benzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3/c11-6-2-5-4(8-10-9-5)1-3(6)7(12)13/h1-2,11H,(H,12,13)(H,8,9,10) |
InChI Key |
BCNYEKWZIAMFGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11927020.png)
![(1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B11927025.png)


![N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide](/img/structure/B11927055.png)

